molecular formula C18H13ClN2O3 B5268501 N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide

Cat. No.: B5268501
M. Wt: 340.8 g/mol
InChI Key: DUSWTTHAJFOFDN-UHFFFAOYSA-N
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Description

N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthoquinone core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide typically involves the following steps:

    Formation of the naphthoquinone core: The starting material, 2-naphthol, undergoes chlorination to form 3-chloro-2-naphthol. This intermediate is then oxidized to yield 3-chloro-1,4-naphthoquinone.

    Amination reaction: The 3-chloro-1,4-naphthoquinone is reacted with 4-aminophenylacetamide under controlled conditions to form the desired product. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone core can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Research: It is used as a probe to study redox biology and cellular oxidative stress mechanisms.

Mechanism of Action

The mechanism of action of N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide involves its interaction with cellular redox systems. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its anticancer and antimicrobial activities, where the compound induces cell death through oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-chloro-1,4-naphthoquinone: Shares the naphthoquinone core but differs in the substituent groups.

    N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)benzamide: Similar structure but with a benzamide group instead of the acetamide group.

Uniqueness

N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is unique due to its specific combination of the naphthoquinone core with the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c1-10(22)20-11-6-8-12(9-7-11)21-16-15(19)17(23)13-4-2-3-5-14(13)18(16)24/h2-9,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSWTTHAJFOFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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